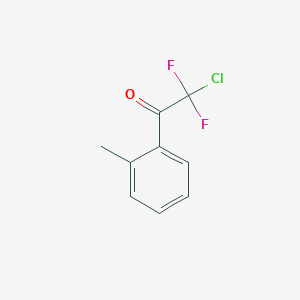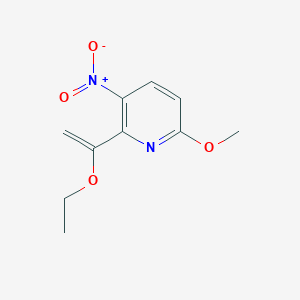
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an ethyloxy group, a methyloxy group, and a nitro group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with ethyl vinyl ether under basic conditions, followed by nitration to introduce the nitro group. The methyloxy group can be introduced through methylation using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyloxy and methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cycloaddition: Dienes or alkynes, heat or light as energy sources.
Major Products Formed
Reduction: 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Cyclic compounds with enhanced stability.
Applications De Recherche Scientifique
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethyloxy and methyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethyloxy and methyloxy groups, along with a nitro group, distinguishes it from other pyridine derivatives and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(1-ethoxyethenyl)-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-7(2)10-8(12(13)14)5-6-9(11-10)15-3/h5-6H,2,4H2,1,3H3 |
Clé InChI |
JZKQRVRKEJFVLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=C(C=CC(=N1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)
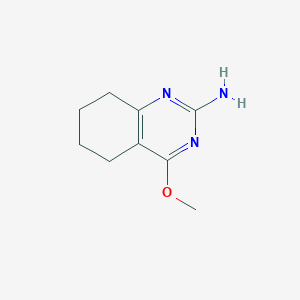
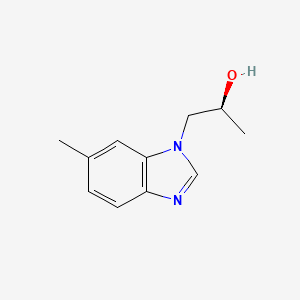
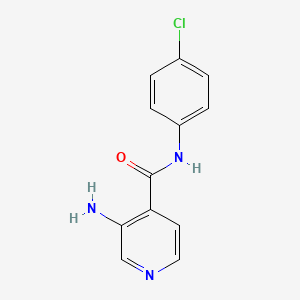
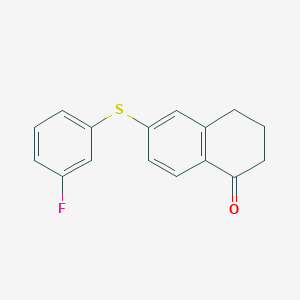
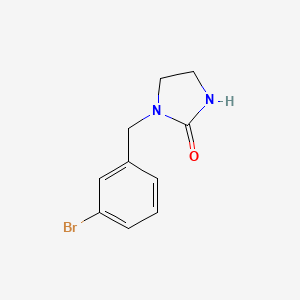

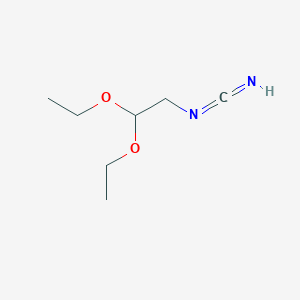
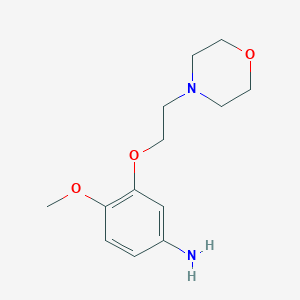
![5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B8686021.png)
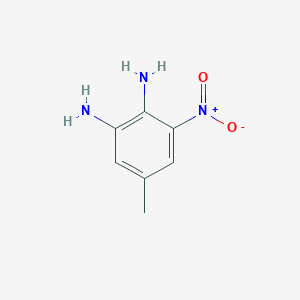
![8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8686033.png)
